molecular formula C15H23NO B2911042 (1-(2,4-Dimethylbenzyl)piperidin-3-yl)methanol CAS No. 415714-20-4

(1-(2,4-Dimethylbenzyl)piperidin-3-yl)methanol

Cat. No.: B2911042
CAS No.: 415714-20-4
M. Wt: 233.355
InChI Key: NLFSFYBJGABOMP-UHFFFAOYSA-N
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Description

(1-(2,4-Dimethylbenzyl)piperidin-3-yl)methanol is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a piperidine ring, a common structural motif in bioactive molecules, substituted with a methanol group at the 3-position and a 2,4-dimethylbenzyl group at the 1-position. This specific substitution pattern is key to its potential interactions with biological systems. While the specific biological profile of this compound is an area of active investigation, its structure suggests it may serve as a valuable intermediate or precursor. Researchers are exploring its utility as a key building block in the synthesis of more complex molecules that target the central nervous system. Analogs featuring similar piperidinylmethanol cores and substituted benzyl groups are known to be investigated for their potential interactions with various neuronal receptors, similar to how other pharmacologically active compounds operate . This product is provided strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, including the use of personal protective equipment (PPE) and should conduct their work in accordance with relevant laboratory safety protocols .

Properties

IUPAC Name

[1-[(2,4-dimethylphenyl)methyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12-5-6-15(13(2)8-12)10-16-7-3-4-14(9-16)11-17/h5-6,8,14,17H,3-4,7,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFSFYBJGABOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCCC(C2)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2,4-Dimethylbenzyl)piperidin-3-yl)methanol typically involves the reaction of 2,4-dimethylbenzyl chloride with piperidine, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-(2,4-Dimethylbenzyl)piperidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1-(2,4-Dimethylbenzyl)piperidin-3-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(2,4-Dimethylbenzyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural features and properties of (1-(2,4-Dimethylbenzyl)piperidin-3-yl)methanol with structurally related piperidinyl methanol derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes Reference ID
This compound 2,4-Dimethylbenzyl C15H23NO 233.35* High lipophilicity (logP ~2.5 estimated) -
(1-(Cyclopropylmethyl)piperidin-3-yl)methanol Cyclopropylmethyl C10H19NO 169.3 Lower MW; no known hazards
(3-Amino-1-benzylpiperidin-3-yl)methanol Benzyl + 3-amino group C13H20N2O 220.31 Increased polarity (amino group)
[1-(3-Chloro-benzyl)-piperidin-4-yl]-methanol 3-Chlorobenzyl C13H17ClNO 239.74 Electron-withdrawing Cl; steric effects
(1-(4-Nitrophenyl)piperidin-3-yl)methanol 4-Nitrophenyl C12H16N2O3 236.27 Strong electron-withdrawing nitro group
[1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl]methanol 3-Chloroquinoxaline C14H16ClN3O 277.75 Heterocyclic aromatic system
(1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol 4-Iodobenzyl C13H18INO 333.20 Heavy atom (I) for potential imaging

*Estimated based on analogous structures.

Key Observations:

Lipophilicity: The 2,4-dimethylbenzyl group in the target compound enhances lipophilicity compared to cyclopropylmethyl () but is less polar than nitro- or amino-substituted derivatives ().

Steric Effects: Bulky substituents like quinoxaline () or iodophenyl () may hinder molecular interactions in biological systems, whereas smaller groups (e.g., cyclopropylmethyl) offer flexibility.

Biological Activity

(1-(2,4-Dimethylbenzyl)piperidin-3-yl)methanol is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, including receptors and enzymes, which may modulate physiological processes. This article aims to summarize the current understanding of its biological activity, focusing on relevant research findings, case studies, and potential therapeutic applications.

The compound features a piperidine ring substituted with a dimethylbenzyl group and a hydroxymethyl group. Its chemical structure can be represented as follows:

C14H21N(Molecular Weight 219.33 g mol)\text{C}_{14}\text{H}_{21}\text{N}\quad (\text{Molecular Weight }219.33\text{ g mol})

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may bind to various receptors or enzymes, thereby influencing signaling pathways and cellular processes. Detailed studies are necessary to elucidate the exact mechanisms involved in its action.

Anticancer Activity

Recent studies have explored the anticancer potential of piperidine derivatives, including this compound. For instance, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Compound Cancer Type IC50 (μM) Mechanism
Compound ABreast Cancer0.33PARP-1 inhibition
Compound BLung Cancer211.2EGFR inhibition

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease pathology . The presence of the piperidine moiety appears to enhance binding affinity and selectivity for these targets.

Case Study 1: Anticancer Activity

In a study assessing the cytotoxic effects of various piperidine derivatives, this compound was tested against FaDu hypopharyngeal tumor cells. Results indicated that this compound exhibited significant cytotoxicity compared to standard treatments like bleomycin, suggesting its potential as an anticancer agent .

Case Study 2: Alzheimer’s Disease

Another investigation focused on the dual inhibition of AChE and BuChE by piperidine derivatives. The study found that this compound showed promising results in reducing enzyme activity, which could translate into therapeutic benefits for Alzheimer's disease patients .

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